molecular formula C14H19BCl2O3 B6301358 3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester CAS No. 2121512-26-1

3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester

Cat. No.: B6301358
CAS No.: 2121512-26-1
M. Wt: 317.0 g/mol
InChI Key: CCSWESKFLCAJSP-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C14H19BCl2O3. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules.

Mechanism of Action

Target of Action

The primary target of 3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, being an organoboron reagent, plays a crucial role in this reaction .

Pharmacokinetics

It’s important to note that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment . This could potentially impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, allowing for the creation of complex organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as pH . The rate of its hydrolysis reaction is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability could be significantly affected by the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester typically involves the reaction of 3,5-dichloro-4-(methoxymethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the reproducibility and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester primarily undergoes reactions typical of boronic esters, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the products are biaryl or styrene derivatives.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.

    Substitution: The methoxymethyl group can be substituted under acidic or basic conditions to introduce different functional groups.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenols: From oxidation reactions.

    Substituted Phenylboronic Esters: From substitution reactions.

Scientific Research Applications

3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Utilized in the preparation of advanced materials, such as polymers and electronic materials.

    Medicinal Chemistry: Employed in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Biological Research: Used in the study of enzyme inhibitors and other biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Lacks the chloro and methoxymethyl substituents, making it less reactive in certain coupling reactions.

    3,5-Dichlorophenylboronic Acid Pinacol Ester: Similar but lacks the methoxymethyl group, which can affect its reactivity and selectivity.

    4-Methoxymethylphenylboronic Acid Pinacol Ester: Lacks the chloro substituents, which can influence its electronic properties and reactivity.

Uniqueness

3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester is unique due to the presence of both chloro and methoxymethyl groups, which enhance its reactivity and selectivity in various chemical reactions. These substituents can also influence the compound’s solubility and stability, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

2-[3,5-dichloro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BCl2O3/c1-13(2)14(3,4)20-15(19-13)9-6-11(16)10(8-18-5)12(17)7-9/h6-7H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSWESKFLCAJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)COC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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